molecular formula C14H14N2O2 B3162504 2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid CAS No. 878714-35-3

2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid

Cat. No.: B3162504
CAS No.: 878714-35-3
M. Wt: 242.27 g/mol
InChI Key: IMBXLKVFVVLGAH-UHFFFAOYSA-N
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Description

2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid is an organic compound with a complex structure that includes a benzoic acid core substituted with a methyl group and a pyridin-4-ylmethyl-amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid typically involves multi-step organic reactions. One common method includes the reaction of 2-methylbenzoic acid with pyridin-4-ylmethylamine under specific conditions to form the desired product. The reaction may require the use of catalysts and solvents to facilitate the process and improve yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in a solid form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-3-[(pyridin-3-yl)-pyrimidin-2-yl]-benzoic acid: This compound has a similar structure but with a pyrimidinyl group instead of an amino group.

    3-Methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine: Another structurally related compound with different functional groups.

Uniqueness

2-Methyl-3-[(pyridin-4-ylmethyl)-amino]-benzoic acid is unique due to its specific substitution pattern and the presence of both a methyl group and a pyridin-4-ylmethyl-amino group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

IUPAC Name

2-methyl-3-(pyridin-4-ylmethylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10-12(14(17)18)3-2-4-13(10)16-9-11-5-7-15-8-6-11/h2-8,16H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBXLKVFVVLGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NCC2=CC=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203415
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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